molecular formula C12H18N2O B1246704 1-(4-Methoxy-2-methyl-phenyl)-piperazine CAS No. 59803-92-8

1-(4-Methoxy-2-methyl-phenyl)-piperazine

Cat. No.: B1246704
CAS No.: 59803-92-8
M. Wt: 206.28 g/mol
InChI Key: QACLELNFVSMAIZ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methyl-phenyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-methoxy-2-methyl-phenyl group

Scientific Research Applications

1-(4-Methoxy-2-methyl-phenyl)-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological targets it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The potential future directions for research on this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methyl-phenyl)-piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-methoxy-2-methyl-phenyl)-ethanol with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-methyl-phenyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often occur in the presence of catalysts or under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the compound.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-piperazine: Similar structure but lacks the methyl group on the aromatic ring.

    1-(2-Methyl-4-nitrophenyl)-piperazine: Contains a nitro group instead of a methoxy group.

    1-(4-Methoxy-2-methylphenyl)-ethanol: Precursor in the synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.

Uniqueness: this compound is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct electronic and steric effects that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-9-11(15-2)3-4-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACLELNFVSMAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444353
Record name 1-(4-Methoxy-2-methyl-phenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59803-92-8
Record name 1-(4-Methoxy-2-methyl-phenyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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